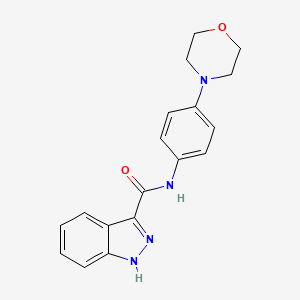
Cdk-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk-IN-10 is a cell cycle protein-dependent kinase inhibitor with potential anticancer activity. It is specifically designed to inhibit the activity of cyclin-dependent kinases, which play a crucial role in regulating the cell cycle and cellular proliferation. This compound is of significant interest in cancer research due to its ability to interfere with the uncontrolled cell division characteristic of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk-IN-10 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group introduction: Various functional groups are introduced through a series of reactions, including nucleophilic substitution, oxidation, and reduction reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using larger quantities of starting materials and reagents.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Purification and quality control: The final product is purified using industrial-scale chromatography and crystallization techniques. Quality control measures are implemented to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Cdk-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may result in the formation of ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cdk-IN-10 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of cyclin-dependent kinases in cancer cell proliferation and to develop potential anticancer therapies.
Cell Cycle Regulation: Researchers use this compound to investigate the mechanisms of cell cycle regulation and the effects of kinase inhibition on cellular processes.
Drug Development: The compound serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.
Biological Studies: It is used in various biological studies to understand the molecular pathways involved in cell division and proliferation.
Mecanismo De Acción
Cdk-IN-10 exerts its effects by inhibiting the activity of cyclin-dependent kinases. These kinases are essential for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding pocket of the kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Flavopiridol: A first-generation cyclin-dependent kinase inhibitor with broad-spectrum activity against multiple kinases.
Roscovitine: Another first-generation inhibitor known for its ability to inhibit cyclin-dependent kinases involved in cell cycle regulation.
Dinaciclib: A second-generation inhibitor with improved selectivity and potency compared to earlier inhibitors.
Uniqueness of Cdk-IN-10
This compound is unique due to its high specificity for cyclin-dependent kinases and its potential for use in targeted cancer therapies. Unlike some earlier inhibitors, this compound exhibits fewer off-target effects and improved efficacy in preclinical studies . Its ability to selectively inhibit specific kinases makes it a valuable tool for studying the role of these enzymes in cancer and other diseases .
Propiedades
Fórmula molecular |
C18H18N4O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c23-18(17-15-3-1-2-4-16(15)20-21-17)19-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H,19,23)(H,20,21) |
Clave InChI |
WWEQTPOWISSFHS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


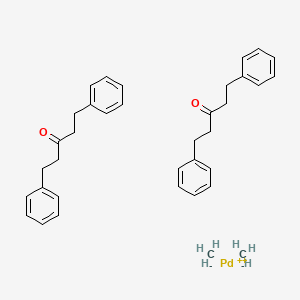
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
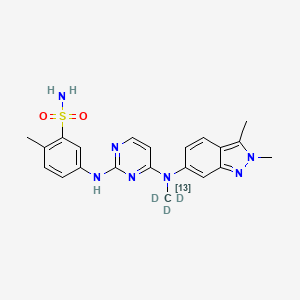
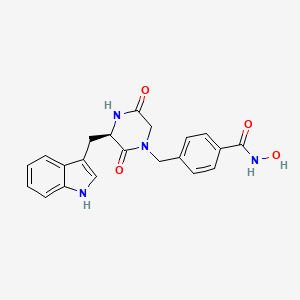
![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

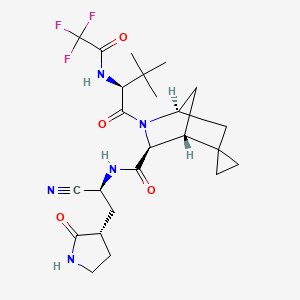

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
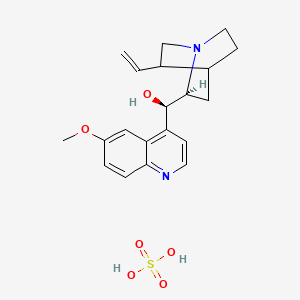
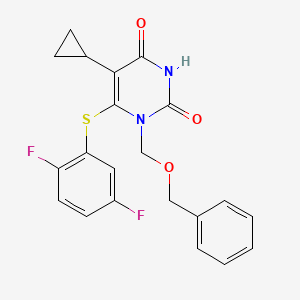
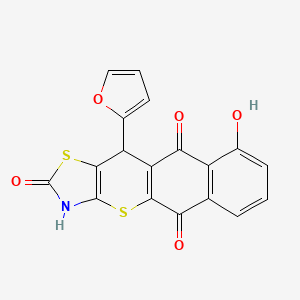
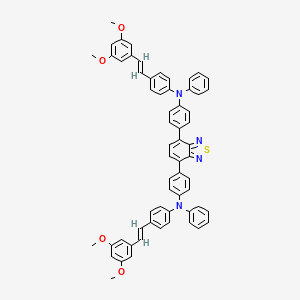
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
